molecular formula C14H13NO3 B6386891 5-(4-Ethylphenyl)-2-hydroxynicotinic acid CAS No. 1261973-49-2

5-(4-Ethylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6386891
CAS No.: 1261973-49-2
M. Wt: 243.26 g/mol
InChI Key: KCAYOUAJZPSOSP-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the second position and an ethyl-substituted phenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-2-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenylboronic acid and 2-hydroxynicotinic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-ethylphenylboronic acid with 2-hydroxynicotinic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 5-(4-Ethylphenyl)-2-ketonicotinic acid or 5-(4-Ethylphenyl)-2-carboxynicotinic acid.

    Reduction: Formation of 5-(4-Ethylphenyl)-2-hydroxy-1,2-dihydronicotinic acid.

    Substitution: Formation of 5-(4-Ethylphenyl)-2-hydroxy-3-nitronicotinic acid or 5-(4-Ethylphenyl)-2-hydroxy-3-bromonicotinic acid.

Scientific Research Applications

5-(4-Ethylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the second position plays a crucial role in forming hydrogen bonds with the active site of the target, while the ethyl-substituted phenyl group enhances the compound’s binding affinity through hydrophobic interactions. This dual interaction mechanism allows the compound to modulate the activity of the target enzyme or receptor, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxynicotinic Acid: Lacks the ethyl-substituted phenyl group, resulting in different chemical and biological properties.

    4-Ethylphenylboronic Acid: Used as a starting material in the synthesis but lacks the nicotinic acid moiety.

    5-Phenyl-2-hydroxynicotinic Acid: Similar structure but without the ethyl group, leading to variations in reactivity and applications.

Uniqueness

5-(4-Ethylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both the hydroxyl group and the ethyl-substituted phenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(4-ethylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-9-3-5-10(6-4-9)11-7-12(14(17)18)13(16)15-8-11/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAYOUAJZPSOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687064
Record name 5-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-49-2
Record name 5-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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